Ethyl 4-amino-2-[(2-{[4-(butoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate
Description
ETHYL 4-AMINO-2-[({[4-(BUTOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives
Properties
Molecular Formula |
C20H24N4O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(4-butoxycarbonylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H24N4O5S/c1-3-5-10-29-18(26)13-6-8-14(9-7-13)23-16(25)12-30-20-22-11-15(17(21)24-20)19(27)28-4-2/h6-9,11H,3-5,10,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
InChI Key |
PAIIAZXRZSHODF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-[({[4-(BUTOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-aminopyrimidine-5-carboxylate with a butoxycarbonyl-protected phenyl isocyanate. This reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-[({[4-(BUTOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
ETHYL 4-AMINO-2-[({[4-(BUTOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: This compound is investigated for its potential use in drug formulations due to its bioactive properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-[({[4-(BUTOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-AMINO-2-[({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
- ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 4-AMINO-2-[({[4-(BUTOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific butoxycarbonyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkoxycarbonyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
